Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-acetylaminobenzyl chloride.
Nucleophilic Substitution: The 4-acetylaminobenzyl chloride undergoes a nucleophilic substitution reaction with diethyl malonate in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent like ethanol to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: Yields diethyl malonate and 4-acetylaminobenzoic acid.
Reduction: Yields diethyl 2-(4-aminophenyl)methylmalonate.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Prodrug Activation: In medicinal chemistry, it can be designed as a prodrug that undergoes enzymatic conversion to release the active drug molecule at the target site.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the acetylamino and phenyl groups.
Diethyl 2-aminomalonate: Contains an amino group instead of the acetylamino group.
Diethyl phenylmalonate: Contains a phenyl group but lacks the acetylamino group.
Uniqueness
Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester is unique due to the presence of both the acetylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62143-80-0 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
diethyl 2-[(4-acetamidophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-4-21-15(19)14(16(20)22-5-2)10-12-6-8-13(9-7-12)17-11(3)18/h6-9,14H,4-5,10H2,1-3H3,(H,17,18) |
InChI Key |
KDMWANKOYRMYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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